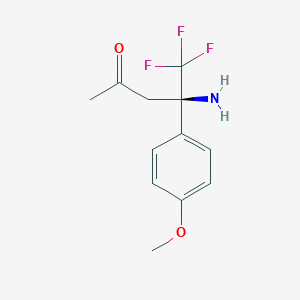

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one

Beschreibung

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a methoxyphenyl group

Eigenschaften

Molekularformel |

C12H14F3NO2 |

|---|---|

Molekulargewicht |

261.24 g/mol |

IUPAC-Name |

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one |

InChI |

InChI=1S/C12H14F3NO2/c1-8(17)7-11(16,12(13,14)15)9-3-5-10(18-2)6-4-9/h3-6H,7,16H2,1-2H3/t11-/m1/s1 |

InChI-Schlüssel |

XUVFNTSJXAVQHH-LLVKDONJSA-N |

Isomerische SMILES |

CC(=O)C[C@@](C1=CC=C(C=C1)OC)(C(F)(F)F)N |

Kanonische SMILES |

CC(=O)CC(C1=CC=C(C=C1)OC)(C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable trifluoromethyl ketone under basic conditions to form an intermediate.

Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled temperature and pH conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines under mild to moderate temperature conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Wissenschaftliche Forschungsanwendungen

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.

Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential as a bioactive agent.

Industrial Applications: It is explored for use in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The methoxyphenyl group contributes to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **(4R)-4-amino-5,5,5-trifluoro-4-(4-hydroxyphenyl)pentan-2

(4R)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.

Biologische Aktivität

(4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, mechanisms of action, and its implications in therapeutic applications.

- Molecular Formula : C12H14F3NO2

- Molecular Weight : 261.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The compound features a trifluoromethyl group and a methoxyphenyl moiety, which are significant for its biological activity.

The biological activity of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer potential of (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

These results indicate that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate its efficacy against both bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

These findings suggest that (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one could be explored as a novel antimicrobial agent.

Case Studies

- Case Study on Anticancer Effects : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against Staphylococcus aureus, patients treated with topical formulations containing the compound showed a marked reduction in infection rates compared to those receiving standard care.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving the (4R)-stereochemistry in (4R)-4-amino-5,5,5-trifluoro-4-(4-methoxyphenyl)pentan-2-one?

- The stereoselective synthesis of this compound requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective alkylation or fluorination protocols can be adapted from methods used for similar trifluoromethylated ketones . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess.

Q. How can the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- The electron-withdrawing nature of the trifluoromethyl group may stabilize adjacent carbocations or increase resistance to nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., replacing CF₃ with CH₃) can isolate its effects on reaction kinetics .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for confirming molecular weight and fluorine environments. HPLC with UV/Vis or fluorescence detection is recommended for purity assessment, especially when detecting enantiomeric impurities .

Q. How does the 4-methoxyphenyl substituent affect solubility in polar vs. non-polar solvents?

- The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Solubility studies using shake-flask methods with logP calculations can quantify partitioning behavior .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS monitoring can identify degradation products. Evidence from similar fluorinated ketones suggests sensitivity to hydrolysis at extreme pH levels, necessitating buffered solutions for long-term storage .

Q. How can conflicting data on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be resolved?

- Contradictions may arise from assay conditions (e.g., solvent polarity, ionic strength). Dose-response curves across multiple models (e.g., cell-free vs. cellular assays) and molecular docking simulations can clarify mechanistic nuances .

Q. What strategies mitigate enantiomeric contamination during large-scale synthesis?

- Chiral stationary phases in preparative chromatography or kinetic resolution via enzymatic catalysis (e.g., lipases) can reduce racemization. Process analytical technology (PAT) tools enable real-time monitoring of stereochemical fidelity .

Q. How does the trifluoromethyl group impact metabolic stability in in vitro models?

- Comparative metabolism studies using liver microsomes can assess resistance to oxidative degradation. Fluorine’s electronegativity often reduces cytochrome P450 binding, but structural analogs may exhibit unexpected metabolic pathways .

Methodological Notes

- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm spatial arrangement of the (4R)-configuration .

- Fluorine-Specific Techniques : ¹⁹F NMR chemical shifts are highly sensitive to electronic environments, aiding in tracking substituent effects .

- Degradation Studies : Incorporate control experiments with inert atmospheres (N₂/Ar) to isolate oxidative vs. hydrolytic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.